molecular formula C12H14ClN B12984467 5-Chloro-3-methyl-2-propyl-1H-indole

5-Chloro-3-methyl-2-propyl-1H-indole

Cat. No.: B12984467
M. Wt: 207.70 g/mol
InChI Key: KTWICTFCOGANOZ-UHFFFAOYSA-N
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Description

5-Chloro-3-methyl-2-propyl-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 5-Chloro-3-methyl-2-propyl-1H-indole, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid, to yield the desired indole compound . The reaction is carried out under reflux in methanol, providing a good yield of the indole derivative.

Industrial Production Methods

Industrial production of indole derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired compound. Additionally, the use of catalysts and green chemistry principles can make the process more sustainable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-methyl-2-propyl-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-3-methyl-2-propyl-1H-indole has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antiviral and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Chloro-3-methyl-2-propyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-3-methyl-2-propyl-1H-indole
  • 5-Bromo-3-methyl-2-propyl-1H-indole
  • 5-Iodo-3-methyl-2-propyl-1H-indole

Uniqueness

5-Chloro-3-methyl-2-propyl-1H-indole is unique due to the presence of the chlorine atom at the 5-position, which can influence its reactivity and biological activity. Compared to its fluorinated, brominated, and iodinated counterparts, the chloro derivative may exhibit different pharmacokinetic and pharmacodynamic properties .

Properties

Molecular Formula

C12H14ClN

Molecular Weight

207.70 g/mol

IUPAC Name

5-chloro-3-methyl-2-propyl-1H-indole

InChI

InChI=1S/C12H14ClN/c1-3-4-11-8(2)10-7-9(13)5-6-12(10)14-11/h5-7,14H,3-4H2,1-2H3

InChI Key

KTWICTFCOGANOZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=C(N1)C=CC(=C2)Cl)C

Origin of Product

United States

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